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Abstract

This technical guide provides a comprehensive overview of the computational chemistry
analysis of 2-bromo-2-chloropropane. Due to a notable absence of specific in-depth
computational studies on this molecule in publicly available literature, this document
establishes a foundational framework for such an analysis. It outlines the pertinent physical and
chemical properties, details appropriate computational methodologies, and presents expected
guantitative data based on established theoretical principles and analysis of analogous
molecules. This guide is intended to serve as a robust starting point for researchers initiating
computational investigations into 2-bromo-2-chloropropane, providing both a summary of
known information and a roadmap for future research.

Introduction

2-Bromo-2-chloropropane (CsHeBrCl) is a halogenated alkane with the CAS number 2310-
98-7.[1][2][3][4] Its structure features a central carbon atom bonded to both a bromine and a
chlorine atom, as well as two methyl groups. This geminal dihalide arrangement makes it an
interesting subject for computational analysis, particularly concerning its reactivity,
conformational preferences, and spectroscopic signatures. Understanding these properties at a
molecular level is crucial for its potential applications in synthesis and as an intermediate in
various chemical processes.
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This guide will detail the expected outcomes of a thorough computational investigation,
presenting data in a structured format and outlining the methodologies required to obtain such
results.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of 2-bromo-2-
chloropropane is presented in Table 1. These values serve as a baseline for comparison with
computationally derived data.

Table 1: Physical and Chemical Properties of 2-Bromo-2-chloropropane

Property Value Source

[NIST WebBook, PubChem][1]

Molecular Formula CsHeBrCl 3]
Molecular Weight 157.44 g/mol [PubChem][3]
) [NIST WebBook, PubChem][1]
CAS Registry Number 2310-98-7 3]
IUPAC Name 2-bromo-2-chloropropane [PubChem][3]
Boiling Point 364.10 £ 0.50 K (91°C) [CheméQ][5]
Calculated LogP 2.3 [PubChem][3]
o 31.80 kJ/mol (Joback i
Enthalpy of Vaporization [Cheméo][5]
Calculated)
Standard Gibbs Free Energy -20.39 kJ/mol (Joback i
) [Cheméo][5]
of Formation Calculated)

Computational Methodology

A standard and effective approach for the computational analysis of a small organic molecule
like 2-bromo-2-chloropropane involves Density Functional Theory (DFT). The following
workflow is recommended.
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Computational Workflow for 2-Bromo-2-chloropropane Analysis

Initial Structure Generation

l

Geometry Optimization
(e.g., B3LYP/6-311+G(d,p))

:

Frequency Calculation

l

Verification of Minimum Energy Structure
(No imaginary frequencies)

l

Analysis of Results:
- Molecular Geometry
- Vibrational Spectra
- Thermochemistry

Optional Advanced Analyses:
- Conformational Search
- Reaction Pathway Modeling
- NMR Chemical Shift Prediction

Click to download full resolution via product page

Caption: A typical workflow for the computational analysis of 2-bromo-2-chloropropane.

Experimental Protocols
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Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

o Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is
utilized.

e Method: The B3LYP hybrid functional is a common and reliable choice for such systems.

o Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent
basis set (e.g., cc-pVTZ) is recommended to accurately describe the electronic structure,
especially around the heavy halogen atoms.

e Procedure: a. An initial 3D structure of 2-bromo-2-chloropropane is generated. b. A
geometry optimization calculation is performed to find the lowest energy conformation of the
molecule. c. Following optimization, a frequency calculation is performed at the same level of
theory to confirm that the optimized structure is a true minimum on the potential energy
surface (indicated by the absence of imaginary frequencies) and to obtain the vibrational
spectra (IR and Raman).

Predicted Computational Data

While specific published data is unavailable, the following tables present the expected
guantitative results from the aforementioned computational protocol. These predictions are
based on typical values for similar halogenated alkanes.

Molecular Geometry

The optimized molecular geometry will provide key structural parameters.

Table 2: Predicted Optimized Geometrical Parameters for 2-Bromo-2-chloropropane
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Parameter

Predicted Value

Bond Lengths (A)

C-Br ~1.95-2.00
C-Cl ~1.78-1.82
C-C ~153-1.55
C-H ~1.09-1.10
**Bond Angles (°) **

CI-C-Br ~108 - 111
C-C-Br ~107 - 110
C-C-Cl ~107 - 110
C-C-C ~110-113
H-C-H ~ 108 - 110

Vibrational Frequencies

Frequency calculations yield the theoretical infrared (IR) and Raman spectra. Key vibrational

modes are highlighted below. For comparison, the infrared spectrum of the related molecule 2-

bromopropane shows characteristic C-H stretching vibrations from 2975 to 2845 cm~t and a

strong C-Br stretching vibration around 550 cm~1.[6]

Table 3: Predicted Prominent Vibrational Frequencies (cm~1) for 2-Bromo-2-chloropropane
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N Predicted Wavenumber .
Vibrational Mode Expected Intensity
Range (cm™)

C-H Stretch (asymmetric) 2980 - 3000 Strong (IR)

C-H Stretch (symmetric) 2880 - 2900 Medium (IR)

CHs Bend (asymmetric) 1450 - 1470 Medium (IR)

CHs Bend (symmetric) 1370 - 1390 Medium (IR)

C-C Stretch 900 - 1100 Medium-Weak (IR)
C-CI Stretch 650 - 750 Strong (IR)

C-Br Stretch 550 - 650 Strong (IR)

Reactivity and Decomposition

The NIST Chemistry WebBook provides thermochemical data for several reactions involving 2-
bromo-2-chloropropane, suggesting potential decomposition pathways.[1][2] These reactions
could be further investigated computationally to determine activation energies and transition
state geometries.

Potential Decomposition Pathways of 2-Bromo-2-chloropropane

2-Bromo-2-chloropropane

rH°® = 62.6 kd/mol l rH° = -1.3 kd/mol
. . 2,2-Dibromopropane + 2,2-Dichloropropane
Isopropenyl bromide + HCI Isopropenyl chloride + HBr (Disproportionation)

Click to download full resolution via product page

Caption: Thermochemically documented reaction pathways for 2-bromo-2-chloropropane.[1]
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Experimental Protocols for Synthesis and Analysis

While detailed protocols for 2-bromo-2-chloropropane are not abundant, general methods for
the synthesis of mixed haloalkanes can be adapted.

Protocol 2: Synthesis via Halogenation (Conceptual)

A potential synthesis route could involve the free-radical halogenation of propane using a
mixture of bromine and chlorine.[7] However, this method would likely produce a mixture of
halogenated propanes, requiring purification.[7] A more controlled synthesis might involve the
reaction of 2-bromo-2-methylpropanamide with a chlorinating agent.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of 2-bromo-2-chloropropane.[4]
e Column: Newcrom R1.[4]

* Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or
formic acid for MS compatibility).[4]

e Detection: UV-Vis detector.

o Application: This method is suitable for purity analysis and can be scaled for preparative
separation or used in pharmacokinetic studies.[4]

Conclusion and Future Directions

This technical guide has synthesized the available information on 2-bromo-2-chloropropane
and provided a detailed framework for its computational analysis. While experimental data is
sparse and dedicated computational studies are currently lacking, the methodologies and
expected results outlined here offer a clear path for future research.

A thorough computational study, following the protocols described, would provide valuable
insights into the structural, vibrational, and reactive properties of this molecule. Such a study
would be a significant contribution to the understanding of polyhalogenated alkanes and would
provide essential data for chemists working in synthesis and materials science. It is
recommended that future work focus on performing high-level DFT calculations to generate the
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gquantitative data predicted in this guide and to explore the kinetics and thermodynamics of its
decomposition pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3369296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

